N-(2-{[1-(cyclopentylcarbamoyl)cyclohexyl](thiophen-2-ylmethyl)amino}-2-oxoethyl)benzamide
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Overview
Description
N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide is a complex organic compound with a molecular formula of C26H33N3O3S. This compound is characterized by its unique structure, which includes a cyclopentylcarbamoyl group, a cyclohexyl ring, and a thiophen-2-ylmethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide typically involves multiple steps:
Formation of the Cyclopentylcarbamoyl Group: This step involves the reaction of cyclopentylamine with a suitable carbamoylating agent, such as carbonyldiimidazole, under controlled conditions.
Cyclohexyl Ring Formation: The cyclopentylcarbamoyl group is then reacted with cyclohexyl bromide in the presence of a base like potassium carbonate to form the cyclohexyl ring.
Thiophen-2-ylmethyl Group Addition: The thiophen-2-ylmethyl group is introduced through a nucleophilic substitution reaction using thiophen-2-ylmethyl chloride.
Benzamide Formation: Finally, the benzamide moiety is formed by reacting the intermediate product with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiophen-2-ylmethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Potassium carbonate, triethylamine
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Amines and Alcohols: Formed through reduction reactions
Various Derivatives: Formed through substitution reactions
Scientific Research Applications
N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide has a wide range of scientific research applications:
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide
- N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide
Uniqueness
N-(2-{1-(cyclopentylcarbamoyl)cyclohexylamino}-2-oxoethyl)benzamide stands out due to the presence of the thiophen-2-ylmethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications where specific interactions with biological targets are required.
Properties
Molecular Formula |
C26H33N3O3S |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-[2-[[1-(cyclopentylcarbamoyl)cyclohexyl]-(thiophen-2-ylmethyl)amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C26H33N3O3S/c30-23(18-27-24(31)20-10-3-1-4-11-20)29(19-22-14-9-17-33-22)26(15-7-2-8-16-26)25(32)28-21-12-5-6-13-21/h1,3-4,9-11,14,17,21H,2,5-8,12-13,15-16,18-19H2,(H,27,31)(H,28,32) |
InChI Key |
HYWNLBRYPMTAHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NC2CCCC2)N(CC3=CC=CS3)C(=O)CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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